molecular formula C10H18N2O2 B2466974 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one CAS No. 1341826-86-5

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one

Cat. No.: B2466974
CAS No.: 1341826-86-5
M. Wt: 198.266
InChI Key: GRXSSGHDCGJHIK-UHFFFAOYSA-N
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Description

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolidinone ring substituted with a methyl group and an oxan-4-ylamino group, making it a unique and potentially valuable molecule for various scientific research applications.

Scientific Research Applications

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with oxan-4-ylamine under specific reaction conditions. The reaction typically requires a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidinone ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A parent compound with a similar pyrrolidinone ring structure but lacking the methyl and oxan-4-ylamino substituents.

    1-methylpyrrolidin-2-one: Similar to the target compound but without the oxan-4-ylamino group.

    3-[(oxan-4-yl)amino]pyrrolidin-2-one: Similar to the target compound but without the methyl group.

Uniqueness

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is unique due to the presence of both the methyl and oxan-4-ylamino substituents on the pyrrolidinone ring. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1-methyl-3-(oxan-4-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-12-5-2-9(10(12)13)11-8-3-6-14-7-4-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXSSGHDCGJHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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